molecular formula C10H13NO B8410586 2-(2-Oxopentanyl)pyridine

2-(2-Oxopentanyl)pyridine

Cat. No.: B8410586
M. Wt: 163.22 g/mol
InChI Key: NOTANJNRXRZHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxopentanyl)pyridine is a chemical compound of interest in medicinal and organic chemistry research due to its pyridine core functionalized with a 2-oxopentyl chain. The pyridine scaffold is a fundamental structure in numerous bioactive molecules and is the second most common heterocycle found in FDA-approved drugs . Its prevalence is attributed to properties such as water solubility, metabolic stability, and the ability to serve as a versatile pharmacophore . The 2-oxopentyl substituent introduces a ketone functional group, which can enhance binding affinity and is a common feature in molecules with diverse biological activities. Researchers are exploring this and similar pyridine derivatives for their potential in developing new therapeutic agents. Studies on analogous compounds have demonstrated a wide range of biological activities, including antitumor, antimicrobial, and antiproliferative effects, making the pyridine core a valuable template in drug discovery . The specific structure of this compound, which combines an electron-deficient pyridine ring with a ketone side chain, suggests potential utility as a ligand in coordination chemistry or as a building block for the synthesis of more complex molecules. In research settings, such compounds are investigated for their mechanism of action, which often involves interaction with enzymes or receptors . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-pyridin-2-ylpentan-2-one

InChI

InChI=1S/C10H13NO/c1-2-5-10(12)8-9-6-3-4-7-11-9/h3-4,6-7H,2,5,8H2,1H3

InChI Key

NOTANJNRXRZHGT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC1=CC=CC=N1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that derivatives of pyridine, including 2-(2-oxopentanyl)pyridine, exhibit significant antimicrobial properties. For instance, studies have shown that copper(II) complexes of pyridine derivatives possess notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the formation of metal-ligand complexes that enhance the biological efficacy of the parent compounds.

1.2 Anticancer Properties
Pyridine derivatives have been explored for their anticancer potential. A study highlighted the synthesis of various 5-oxopyrrolidine derivatives, which are structurally related to pyridines, demonstrating promising anticancer activity against human lung adenocarcinoma cells (A549) . The structural modifications in these compounds often lead to enhanced selectivity and potency against cancerous cells.

1.3 Coordination Chemistry
The ability of this compound to form complexes with transition metals has implications for drug design. Metal complexes derived from pyridine ligands can mimic metalloproteins, which are crucial in biological systems. This coordination can lead to new therapeutic agents with improved pharmacological profiles .

Material Science Applications

2.1 Sensor Development
Pyridine derivatives are being investigated for their potential use in sensor technology due to their electronic properties. The ability to modify the electronic characteristics of these compounds through substitution can enhance their sensitivity and selectivity in detecting various analytes .

2.2 Catalysis
The catalytic properties of pyridine-based compounds are also noteworthy. They serve as effective ligands in catalyzing organic reactions, particularly in asymmetric synthesis where enantioselectivity is crucial . The versatility of these compounds allows for their application in developing more efficient catalytic systems.

Compound NameActivity TypeTarget OrganismReference
This compoundAntibacterialE. coli, S. aureus
Copper(II) complex of pyridineAnticancerA549 (lung cancer cells)
5-Oxopyrrolidine derivativesAntimicrobialMultidrug-resistant bacteria

Synthesis and Characterization

The synthesis methods for this compound involve reactions that yield various derivatives with distinct biological activities. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-Oxopentanyl)pyridine with structurally or functionally related pyridine derivatives, based on data from the provided evidence.

Structural Analogues and Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications References
This compound C₁₀H₁₃NO 163.22 (estimated) 2-Oxopentanyl Hypothesized applications in drug synthesis (based on oxopentanyl’s reactivity) N/A
2-(Chloromethyl)pyridine HCl C₆H₆ClN·HCl 164.03 Chloromethyl Crystalline solid; irritant; used in organic synthesis
2-(3-Pentenyl)pyridine C₁₀H₁₃N 147.22 3-Pentenyl Liquid; potential intermediate in agrochemicals or pharmaceuticals
2,2'-Bipyridine C₁₀H₈N₂ 156.18 Pyridine at 2,2' positions Chelating ligand for transition metals (e.g., Ru, Fe); used in catalysis and photochemistry
2-(2-Aminoethyl)pyridine C₇H₁₀N₂ 122.17 2-Aminoethyl Research applications in coordination chemistry; precursor for bioactive molecules

Reactivity and Functional Group Analysis

  • Oxopentanyl Substituent : The ketone group in this compound may confer reactivity toward nucleophilic additions or reductions, similar to other carbonyl-containing pyridines (e.g., 2-acetylpyridine) .
  • Halogenated Derivatives : 2-(Chloromethyl)pyridine HCl exhibits electrophilic reactivity due to the chloromethyl group, enabling alkylation reactions .
  • Aminoethyl Derivatives: 2-(2-Aminoethyl)pyridine’s primary amine group facilitates coordination with metal ions, making it valuable in ligand design .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Oxopentanyl)pyridine and its derivatives?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example:

  • Step 1: React pyridine derivatives with oxopentanyl precursors in anhydrous dichloromethane under inert atmospheres (e.g., nitrogen) .
  • Step 2: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Step 3: Characterize final products using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Key Challenges:

  • Side reactions: Oxopentanyl moieties may undergo unintended cyclization. Mitigate by optimizing reaction time and temperature .
  • Yield variability: Use excess reagents (e.g., 1.2–1.5 equivalents) to drive reactions to completion .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography: Resolve bond angles and dihedral angles (e.g., L-shaped conformations observed in related pyridine derivatives) .
  • Computational modeling: Perform density functional theory (DFT) calculations at the B3LYP/6-31G* level to predict electronic transitions and tautomeric equilibria .
  • Spectroscopy: UV-Vis spectroscopy (200–400 nm range) to monitor pH-dependent tautomerization, as seen in analogous 2-(2-hydroxyphenyl)pyridine systems .

Data Interpretation Tips:

  • Compare experimental and computational results to validate intramolecular hydrogen bonding or conjugation effects .

Advanced Research Questions

Q. How can researchers design experiments to study pH-triggered conformational switching in this compound derivatives?

Methodological Answer:

  • Experimental Setup:
    • Prepare solutions of the compound in buffered media (pH 2–12).
    • Monitor tautomerization via UV-Vis spectroscopy at 240–320 nm .
    • Use stopped-flow kinetics to measure switching rates under varying protonation states.
  • Advanced Analysis:
    • Perform time-resolved fluorescence to correlate rotational freedom with solvent polarity .
    • Integrate quantum mechanical/molecular mechanical (QM/MM) simulations to model energy barriers for unidirectional rotation .

Contradictions to Address:

  • Discrepancies between computational predictions (e.g., stable E/Z isomers) and experimental observations (e.g., irreversible switching) may arise. Reconcile by adjusting solvation models in simulations .

Q. What strategies can resolve gaps in toxicity and ecological data for this compound?

Methodological Answer:

  • In vitro assays: Use HepG2 cell lines to assess acute cytotoxicity (IC50_{50} values) and compare with structurally similar compounds (e.g., 2-(Piperidin-2-yl)pyridine derivatives) .
  • Ecotoxicity modeling: Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to predict biodegradability and bioaccumulation potential in lieu of experimental data .
  • Controlled degradation studies: Monitor hydrolysis products via LC-MS under acidic/alkaline conditions to identify persistent metabolites .

Data Gaps Highlighted in Evidence:

  • No empirical data exists for soil mobility or bioaccumulation. Mitigate by cross-referencing analogs (e.g., 2-(2-Aminoethyl)pyridine shows moderate soil adsorption) .

Key Recommendations

  • Safety Protocols: Handle derivatives with unknown toxicity (e.g., this compound) under fume hoods using PPE (gloves, goggles) .
  • Interdisciplinary Collaboration: Combine synthetic chemistry with computational modeling to address mechanistic ambiguities .

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